molecular formula C26H17Cl2N3O3 B11985778 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-64-2

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985778
CAS No.: 303060-64-2
M. Wt: 490.3 g/mol
InChI Key: XLPSVOPLKSHQQR-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be substituted with other functional groups, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-naphthyl N-(2-chloro-4-nitrophenyl)carbamate
  • 2,4-Dichlorophenyl N-(2-methyl-4-nitrophenyl)carbamate
  • 2-(4-Nitro-phenoxy)-acetic acid hydrazide

Uniqueness

Compared to similar compounds, 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and aromatic rings

Properties

CAS No.

303060-64-2

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(18-6-5-15-3-1-2-4-17(15)11-18)29-30(24)26(34-25(21)22(28)13-19)16-7-9-20(10-8-16)31(32)33/h1-13,24,26H,14H2

InChI Key

XLPSVOPLKSHQQR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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